
2-(1H-1,2,4-triazol-1-ylmethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1H-1,2,4-triazol-1-ylmethyl)piperidine” is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms . The molecular weight of this compound is 166.22 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been extensively studied. Various methods have been developed, including chemical and enzymatic methods. Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides . A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis
The 1,2,4-triazole ring may exist in equilibrium between two forms: 1H-form and 4H-form . The 2-[(1H-1,2,4-triazol-1-yl)methyl]-1H-benzimidazole (tmb) ligand has four potential N-atom donors and can act in monodentate, chelating, bridging, and tridentate coordination modes in the construction of complexes .Chemical Reactions Analysis
The reaction of 1,2,4-triazole derivatives with hydrazine hydrate has been reported . The 2-[(1H-1,2,4-triazol-1-yl)methyl]-1H-benzimidazole (tmb) ligand can act in monodentate, chelating, bridging, and tridentate coordination modes in the construction of complexes .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Crystal Structure : Compounds related to 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine, such as 1,2,4-triazoles with piperidine derivatives, have been synthesized and structurally analyzed. These studies highlight various intermolecular interactions and their role in molecular packing, providing insights for material science and drug design (Shukla et al., 2017).
1,2,4-Triazole Derivatives Synthesis : Novel 1,2,4-triazole derivatives containing piperidine or pyrrolidine rings have been synthesized. These compounds exhibit strong antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Krolenko et al., 2016).
Pharmacological Applications
Antifungal Agents : Some 1,2,4-triazines with 1,2,3-triazole and piperidine rings have been synthesized and evaluated for antifungal activity. These compounds show promise in developing new antifungal agents (Sangshetti & Shinde, 2010).
Anticancer Activity : A 1,2,4-triazole derivative with a piperidine moiety demonstrated significant anticancer activity against tumor-induced in Swiss albino male mice. This highlights its potential use in cancer treatment (Arul & Smith, 2016).
Antihypertensive Agents : Compounds containing 1,2,4-triazole and piperidine moieties have been synthesized and evaluated for their potential as antihypertensive agents, demonstrating their therapeutic applications (Perekhoda et al., 2020).
Corrosion Inhibition
- Corrosion Inhibitive Properties : Piperidine derivatives have been studied for their corrosion inhibition effect on brass in natural seawater. This is significant for materials science, especially in marine applications (Xavier & Nallaiyan, 2011).
Mécanisme D'action
While the specific mechanism of action for “2-(1H-1,2,4-triazol-1-ylmethyl)piperidine” is not available, 1,2,4-triazole derivatives have been found to have significant antibacterial activity . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Propriétés
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-2-4-10-8(3-1)5-12-7-9-6-11-12/h6-8,10H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHAXZZMCHTQKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chloro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2366133.png)
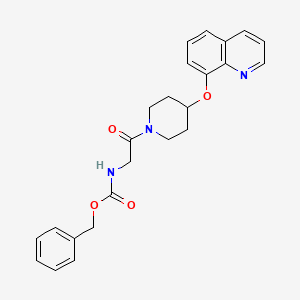
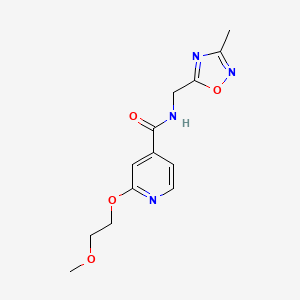
![N-allyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2366137.png)
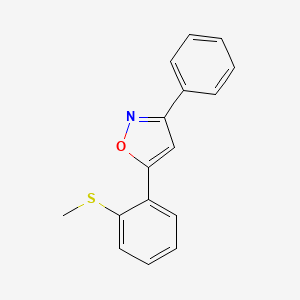
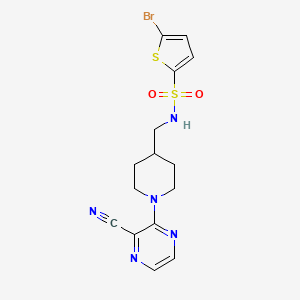
![(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one](/img/structure/B2366142.png)
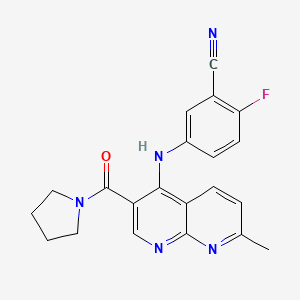
![2,6-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2366144.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B2366145.png)
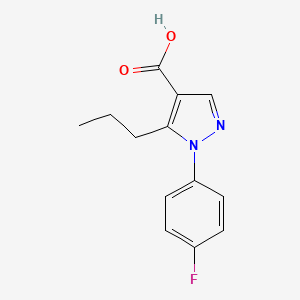
![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2366150.png)

![N-(2,6-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2366155.png)
